5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one
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Description
5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one, commonly referred to as 5-Bromo-1-CPMP, is a synthetic organic compound with a variety of applications in scientific research. It is a versatile compound that has been used in a wide range of studies, including those related to biochemistry, physiology, and drug development.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Routes and Derivatives: Research has focused on synthesizing various derivatives of pyrimidin-2(1H)-one, exploring different synthetic routes and applications. For instance, the compound has been used as a precursor in the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine, showcasing its utility in nucleoside chemistry (Brown et al., 1968). Similarly, the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines highlights the compound's role in developing antiviral agents (Hocková et al., 2003).
Biological Applications
- Antimicrobial and Antiviral Activities: The antimicrobial and antiviral potentials of derivatives have been extensively studied. For example, novel coumarin derivatives involving pyrimidin-2(1H)-one structures have shown promising antimicrobial activities (Al-Haiza et al., 2003). Moreover, derivatives have exhibited antiviral activity against a range of viruses, indicating the compound's significance in medicinal chemistry (Bergstrom et al., 1984).
Anticancer Applications
- Cancer Research: Derivatives of "5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one" have also been investigated for their anticancer properties. Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents provides insights into the compound's potential to inhibit tumor growth and inflammation (Rahmouni et al., 2016).
properties
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-10-8(12)11(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGPBUVRISRPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=NC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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